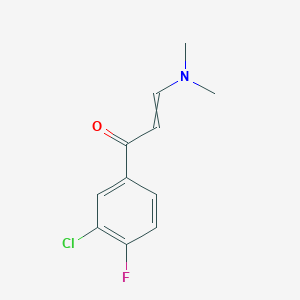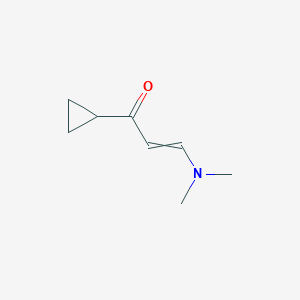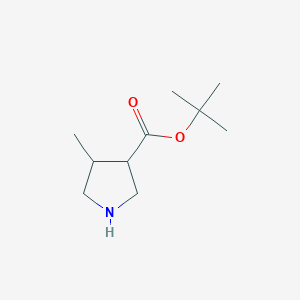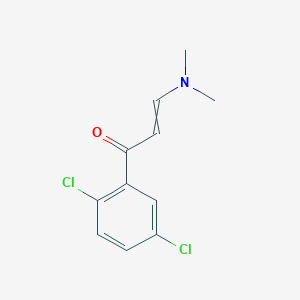
2',5'-Dichloro-3-dimethylaminoacrylophenone
Overview
Description
2’,5’-Dichloro-3-dimethylaminoacrylophenone is a chemical compound with potential applications in various scientific fields It is characterized by the presence of two chlorine atoms and a dimethylamino group attached to an acrylophenone structure
Preparation Methods
The synthesis of 2’,5’-Dichloro-3-dimethylaminoacrylophenone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of Vilsmeier-Haack reagent for formylation, followed by chlorination and subsequent reactions to introduce the dimethylamino group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2’,5’-Dichloro-3-dimethylaminoacrylophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like 1,3-dichloro-5,5-dimethylhydantoin.
Reduction: Reduction reactions can be carried out using common reducing agents under appropriate conditions.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like 1,3-dichloro-5,5-dimethylhydantoin and reducing agents suitable for the specific reaction conditions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
2’,5’-Dichloro-3-dimethylaminoacrylophenone has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2’,5’-Dichloro-3-dimethylaminoacrylophenone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
2’,5’-Dichloro-3-dimethylaminoacrylophenone can be compared with similar compounds such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and 1,3-dichloro-5,5-dimethylhydantoin. These compounds share some chemical properties but differ in their specific reactivity and applications . The unique combination of functional groups in 2’,5’-Dichloro-3-dimethylaminoacrylophenone distinguishes it from these similar compounds, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c1-14(2)6-5-11(15)9-7-8(12)3-4-10(9)13/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVRLHVUPJBXRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
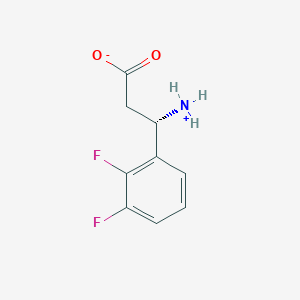
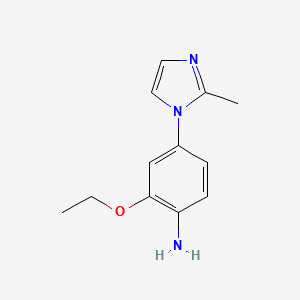
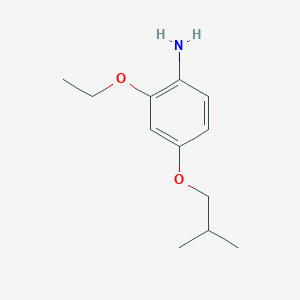
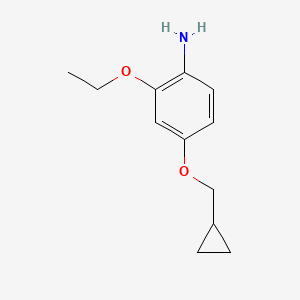
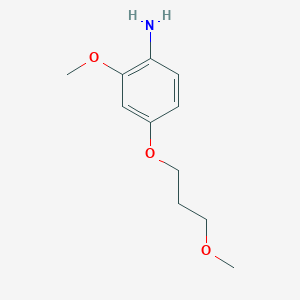
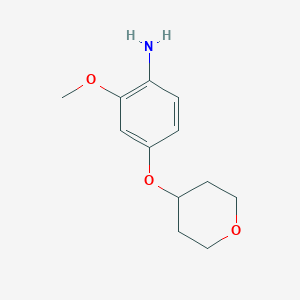
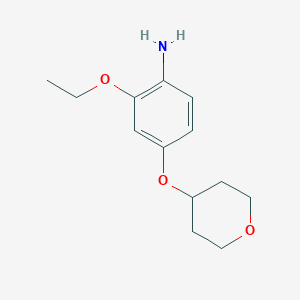
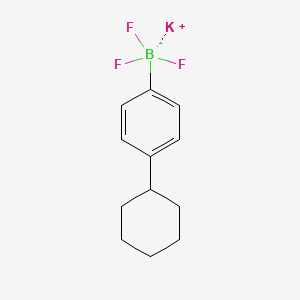
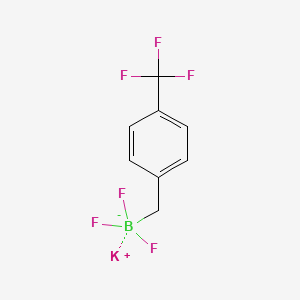
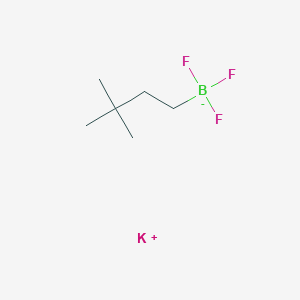
![Potassium [(2,4-dichlorophenyl)methyl]trifluoroboranuide](/img/structure/B7892832.png)
